molecular formula C18H19N3O3S2 B2420046 (Z)-2-((2-morpholino-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 1164501-87-4

(Z)-2-((2-morpholino-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No. B2420046
CAS RN: 1164501-87-4
M. Wt: 389.49
InChI Key: NCJPXLRPEIAGGQ-HNENSFHCSA-N
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Description

(Z)-2-((2-morpholino-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C18H19N3O3S2 and its molecular weight is 389.49. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((2-morpholino-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((2-morpholino-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

The crystal structures of compounds related to (Z)-2-((2-morpholino-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide have been studied. These investigations provide insights into the molecular arrangement and stability of such compounds, which is crucial for understanding their potential applications in scientific research (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Antimicrobial and Hemolytic Activity

Compounds similar to (Z)-2-((2-morpholino-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide have been synthesized and evaluated for antimicrobial and hemolytic activities. These compounds have shown varying degrees of effectiveness against microbial species, indicating their potential as antimicrobial agents (Gul et al., 2017).

Kinase Inhibitory and Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives, a class to which the specified compound belongs, have shown promising results in inhibiting Src kinase and exhibiting anticancer activities. These properties highlight their potential use in cancer therapy (Fallah-Tafti et al., 2011).

Hepatocellular Carcinoma Treatment

A novel benzothiazole compound, closely related to (Z)-2-((2-morpholino-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide, has demonstrated significant growth inhibition of human cancer cells, particularly human hepatocellular carcinoma (HCC) cell lines. This highlights its potential as a candidate for HCC therapy (Lei et al., 2015).

Design and Synthesis of Antimicrobial Agents

The design and synthesis of various derivatives, including those related to the specified compound, have been explored for their antimicrobial activities. Some of these compounds have shown good or moderate antimicrobial activity, suggesting their potential as antimicrobial agents (Sahin et al., 2012).

properties

IUPAC Name

2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-2-7-21-14-5-3-4-6-15(14)26-18(21)19-16(22)12-25-13-17(23)20-8-10-24-11-9-20/h1,3-6H,7-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJPXLRPEIAGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((2-morpholino-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide

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